1-(Phenylsulfonyl)-1H-benzotriazole
Overview
Description
1-(Phenylsulfonyl)-1H-benzotriazole is an organic compound that features a benzotriazole ring substituted with a phenylsulfonyl group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. Benzotriazoles are known for their stability and versatility, making them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)-1H-benzotriazole can be synthesized through several methods. One common approach involves the reaction of benzotriazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at room temperature, yielding the desired product with high regioselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-1H-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The phenylsulfonyl group can participate in nucleophilic substitution reactions, often facilitated by the electron-withdrawing nature of the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported in the literature.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines or thiols, with reactions often conducted in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazoles, while oxidation may produce sulfone derivatives.
Scientific Research Applications
1-(Phenylsulfonyl)-1H-benzotriazole has diverse applications in scientific research:
Biology and Medicine: The compound’s derivatives have shown potential in anticancer research, exhibiting moderate activity against various cancer cell lines.
Industry: Its stability and reactivity make it useful in the development of materials with specific chemical properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism by which 1-(Phenylsulfonyl)-1H-benzotriazole exerts its effects is primarily through its ability to participate in various chemical reactions. The phenylsulfonyl group acts as an electron-withdrawing group, enhancing the reactivity of the benzotriazole ring. This allows the compound to interact with various molecular targets, facilitating reactions such as nucleophilic substitution and oxidation .
Comparison with Similar Compounds
Phenylsulfonylacetophenone: This compound shares the phenylsulfonyl group but differs in its core structure, leading to different reactivity and applications.
Phenylsulfonylpyrrole: Another sulfone derivative, phenylsulfonylpyrrole, exhibits different chemical behavior due to the pyrrole ring.
Uniqueness: 1-(Phenylsulfonyl)-1H-benzotriazole is unique due to the combination of the benzotriazole ring and the phenylsulfonyl group. This structure imparts specific reactivity patterns and stability, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-18(17,10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)13-14-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGFTNXUMSRNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353734 | |
Record name | 1-(Phenylsulfonyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4106-18-7 | |
Record name | 1-(Phenylsulfonyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Phenylsulfonyl)-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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